CuAAC Click Chemistry Competence
5-Ethynyl-1,2-oxazole-3-carboxylic acid bears a terminal alkyne at C5 that serves as a dipolarophile in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction produces 1,4-disubstituted 1,2,3-triazoles in good to excellent yields from terminal alkynes bearing the isoxazole scaffold, as demonstrated by Rao et al. (2014) who reported a regioselective method delivering isoxazolyl-triazole hybrids [1]. In contrast, 5-methylisoxazole-3-carboxylic acid (CAS 3405-77-4), 5-ethylisoxazole-3-carboxylic acid (CAS 52320-59-9), and 5-phenylisoxazole-3-carboxylic acid (CAS 33282-21-2) lack a terminal alkyne and are structurally incapable of undergoing CuAAC, precluding their use in modular triazole-forming conjugation workflows . The ethynyl group also enables secondary transformations including Sonogashira cross-coupling and Glaser-type homocoupling, orthogonal reactivity not available from saturated or aromatic 5-substituents [2].
| Evidence Dimension | CuAAC click chemistry competence (presence of terminal alkyne dipolarophile) |
|---|---|
| Target Compound Data | Terminal alkyne at C5: CuAAC-competent; isoxazolyl-1,4-disubstituted 1,2,3-triazoles formed in good to excellent yields |
| Comparator Or Baseline | 5-Methylisoxazole-3-carboxylic acid (CAS 3405-77-4): no terminal alkyne, CuAAC-incompetent. 5-Ethylisoxazole-3-carboxylic acid (CAS 52320-59-9): no terminal alkyne, CuAAC-incompetent. 5-Phenylisoxazole-3-carboxylic acid: no terminal alkyne, CuAAC-incompetent. |
| Quantified Difference | Binary (competent vs. incompetent); no CuAAC product possible from 5-alkyl/aryl analogs |
| Conditions | Cu(I)-catalyzed 1,3-dipolar cycloaddition with organic azides; ambient to mild heating; J. Heterocycl. Chem. 2014, 51, 1675–1678 |
Why This Matters
CuAAC click chemistry is the most widely used bioconjugation and library synthesis method; compounds lacking a terminal alkyne are excluded from this entire reaction space, making the ethynyl derivative the only choice among 3-carboxy-isoxazole building blocks for triazole-forming conjugation strategies.
- [1] Rao, Y. J.; Srinivas, A.; et al. Synthesis of New Hybrid Heterocyclic Compounds Having 1,2,3-Triazole and Isoxazole via Click Chemistry. J. Heterocycl. Chem. 2014, 51, 1675–1678. DOI: 10.1002/jhet.1798. View Source
- [2] Efremova, M. M.; Rumyantsev, A. M.; Babitova, E. S.; et al. Synthesis of 5-ethynylisoxazoles based on 1,3-dipolar cycloaddition reactions of nitrile oxides with conjugated diynes. Russ. Chem. Bull. 2023, 72, 1717–1721. DOI: 10.1007/s11172-023-3952-5. View Source
